2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H10ClN3O2S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cancer Treatment Potential
One of the most significant applications of compounds related to 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is in cancer research. A study mentions the use of a similar compound, (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, as an Aurora kinase inhibitor, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Properties
Another key application area is in developing antimicrobial agents. A study by Patel et al. (2013) explored compounds with a thiazolidin-4-one base for their antimicrobial activity, indicating the potential of such compounds in creating new antibacterial and antifungal treatments (Patel, Gor, Patel, Shah, & Maninagar, 2013).
Synthesis of New Heterocyclic Systems
Compounds related to this compound have been used in synthesizing new heterocyclic systems. A study by Chaban et al. (2020) demonstrated the creation of new heterocyclic systems using ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates (Chaban, Matiichuk, & Matiychuk, 2020).
Development of New Pyrazole Derivatives
Shen et al. (2012) focused on synthesizing and characterizing new pyrazole derivatives, highlighting the diversity of chemical structures that can be obtained from these compounds and their potential applications in various fields of scientific research (Shen, Huang, Diao, & Lei, 2012).
Antifungal and Antibacterial Agents
Compounds derived from thiazolidin-4-ones have shown significant potential as antifungal and antibacterial agents. A study by Mistry et al. (2016) synthesized derivatives that exhibited excellent to good antibacterial activity, indicating their potential in pharmaceutical applications (Mistry, Desai, & Desai, 2016).
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety are known for their diverse pharmacological effects . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities . This suggests that the compound might affect the biochemical pathways related to these diseases.
Pharmacokinetics
Compounds containing the pyrazole moiety are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It’s known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities . This suggests that the compound might have similar effects.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHDBWFNALEEOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CN2C=C(C=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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